Cas no 54466-83-0 (2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride)

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethanamine, 2-(1H-indol-3-ylthio)-, monohydrochloride
- 2-(1H-INDOL-3-YLSULFANYL)-ETHYLAMINE HYDROCHLORIDE
- 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride
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- Inchi: 1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H
- InChI Key: ZSXXRNUKFPTKFH-UHFFFAOYSA-N
- SMILES: Cl.S(CCN)C1=CNC2C=CC=CC=21
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 163
- Topological Polar Surface Area: 67.1
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H013480-50mg |
2-(1H-Indol-3-ylsulfanyl)-ethylamine Hydrochloride |
54466-83-0 | 50mg |
$ 155.00 | 2022-06-04 | ||
TRC | H013480-100mg |
2-(1H-Indol-3-ylsulfanyl)-ethylamine Hydrochloride |
54466-83-0 | 100mg |
$ 260.00 | 2022-06-04 |
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Additional information on 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride
Recent Advances in the Study of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride (CAS: 54466-83-0)
The compound 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride (CAS: 54466-83-0) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its indole-thioether-ethylamine structure, has been explored for its diverse biological activities, including interactions with neurotransmitter systems and potential roles in drug development. Recent studies have focused on elucidating its mechanism of action, optimizing synthetic pathways, and evaluating its therapeutic potential in various disease models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The research team employed molecular docking simulations followed by in vitro binding assays, revealing that 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride exhibits moderate selectivity for these receptor subtypes. These findings suggest potential applications in neuropharmacology, particularly for disorders involving serotonin dysregulation.
In the field of synthetic chemistry, recent advancements have been made in the production of this compound. A 2024 paper in Organic Process Research & Development described an improved synthetic route with higher yield (78% compared to previous 62%) and reduced environmental impact. The new method utilizes greener solvents and catalytic conditions while maintaining the purity standards required for pharmaceutical applications. This development is particularly significant for scaling up production for preclinical studies.
Pharmacological research has expanded to investigate the compound's potential in cancer therapy. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride show promising activity against certain cancer cell lines, particularly in inducing apoptosis through mitochondrial pathways. The lead compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting a potential new avenue for anticancer drug development.
Structural-activity relationship (SAR) studies have been another focus area. Research published in European Journal of Medicinal Chemistry (2024) systematically modified various positions on the indole ring and ethylamine side chain, identifying key structural features responsible for biological activity. These findings provide valuable insights for future drug design efforts targeting this chemical scaffold.
From a safety perspective, recent toxicological assessments have been conducted to evaluate the compound's preclinical profile. A 2023 study in Regulatory Toxicology and Pharmacology reported favorable results in acute toxicity tests, with no significant adverse effects observed at therapeutic dose ranges in animal models. However, chronic toxicity studies are still ongoing, and these results will be crucial for determining the compound's potential for clinical development.
In conclusion, 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride (CAS: 54466-83-0) continues to be an important molecule in chemical biology research. Recent studies have expanded our understanding of its pharmacological properties, synthetic accessibility, and therapeutic potential. While challenges remain in optimizing its drug-like properties and fully elucidating its mechanism of action, the compound represents a promising scaffold for future drug discovery efforts across multiple therapeutic areas.
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